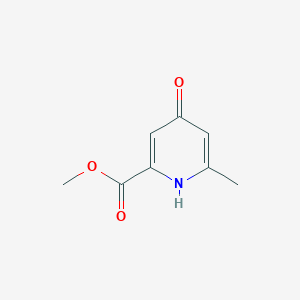

Methyl 4-hydroxy-6-methylpicolinate

Description

Methyl 4-hydroxy-6-methylpicolinate is a methyl ester derivative of picolinic acid, featuring hydroxyl (-OH) and methyl (-CH₃) substituents at the 4- and 6-positions of the pyridine ring, respectively. These derivatives are typically utilized in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility .

Properties

IUPAC Name |

methyl 6-methyl-4-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(10)4-7(9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRAEVGSUSVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-6-methylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-6-methylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-6-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Formation of 4-oxo-6-methylpicolinic acid.

Reduction: Formation of 4-hydroxy-6-methylpicolinic alcohol.

Substitution: Formation of various substituted picolinates depending on the substituent used.

Scientific Research Applications

Methyl 4-hydroxy-6-methylpicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-6-methylpicolinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-hydroxy-6-methylpicolinate with key analogs, focusing on structural features , synthetic pathways , physicochemical properties , and regulatory considerations .

Structural and Functional Group Analysis

*Note: Properties for this compound are inferred from analogs.

Physicochemical and Regulatory Properties

Key findings:

- Hydroxyl-containing analogs (e.g., Methyl 4-(hydroxymethyl)picolinate) exhibit higher polarity, influencing solubility in polar solvents like ethanol or DMSO .

- Chlorinated derivatives (e.g., Methyl 6-chloro-4-methylpicolinate) demonstrate enhanced reactivity in cross-coupling reactions .

Biological Activity

Methyl 4-hydroxy-6-methylpicolinate (MHMP) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with hydroxyl and methyl groups. The presence of these functional groups contributes to its reactivity and interaction with biological targets. The compound's unique structure allows it to participate in various biochemical pathways, making it a candidate for therapeutic applications.

MHMP's biological activity is attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can facilitate hydrogen bonding, enhancing the compound's binding affinity to target proteins. This interaction may lead to the modulation of enzyme activity, influencing various cellular processes such as apoptosis, inflammation, and cell proliferation.

Biological Activities

-

Antioxidant Activity

- MHMP has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative injury.

-

Anti-inflammatory Effects

- Research has shown that MHMP can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property makes it a potential candidate for treating inflammatory diseases.

-

Anticancer Properties

- Preliminary studies suggest that MHMP exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis in malignant cells while sparing normal cells, indicating a favorable therapeutic index.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of MHMP using DPPH and ABTS radical scavenging assays. Results indicated that MHMP exhibited a dose-dependent scavenging effect, comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), MHMP significantly reduced levels of TNF-α and IL-6 in vitro. This suggests that MHMP may inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses.

Case Study 3: Anticancer Efficacy

In vitro studies on human breast cancer cell lines revealed that MHMP induced apoptosis through caspase activation. The compound was shown to downregulate Bcl-2 expression while upregulating Bax, promoting apoptotic cell death.

Research Findings

Recent research has focused on elucidating the pharmacokinetic properties of MHMP. Studies indicate favorable absorption characteristics and metabolic stability, which are essential for its potential development as a therapeutic agent. Moreover, molecular docking studies have identified potential binding sites on target enzymes, providing insights into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.